molecular formula C13H17Cl2NO3S B3998934 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine

Cat. No.: B3998934
M. Wt: 338.2 g/mol
InChI Key: TZRWGNDBCLALOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2,5-dichloro-4-methoxybenzenesulfonyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine typically involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-methylpiperidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets. The compound’s sulfonyl group is known to form strong interactions with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to the modulation of biochemical pathways, making it a candidate for drug development .

Comparison with Similar Compounds

1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-5-3-4-6-16(9)20(17,18)13-8-10(14)12(19-2)7-11(13)15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRWGNDBCLALOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-(2,5-Dichloro-4-methoxybenzenesulfonyl)-2-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.